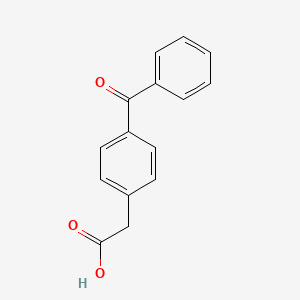

2-(4-benzoylphenyl)acetic Acid

CAS No.: 26077-80-5

Cat. No.: VC3851603

Molecular Formula: C15H12O3

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26077-80-5 |

|---|---|

| Molecular Formula | C15H12O3 |

| Molecular Weight | 240.25 g/mol |

| IUPAC Name | 2-(4-benzoylphenyl)acetic acid |

| Standard InChI | InChI=1S/C15H12O3/c16-14(17)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17) |

| Standard InChI Key | ILZOEMNCWIVMLT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(=O)O |

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

2-(4-Benzoylphenyl)acetic acid features a central phenyl ring substituted at the para position with a benzoyl group () and an acetic acid side chain () at the adjacent carbon. The IUPAC name, 2-(4-benzoylphenyl)acetic acid, reflects this arrangement. Key structural identifiers include:

The planar benzophenone core facilitates conjugation, influencing the compound’s electronic properties and reactivity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via Friedel-Crafts acylation, where benzoyl chloride reacts with phenylacetic acid in the presence of a Lewis acid catalyst (e.g., ):

This method yields moderate to high purity but requires stringent anhydrous conditions .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield and purity. Post-synthesis purification involves recrystallization from ethanol or chromatography, achieving >98% purity.

Chemical Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: Treatment with or converts the acetic acid side chain to a ketone or carboxylate.

-

Reduction: or reduces the benzoyl group to a secondary alcohol.

Electrophilic Aromatic Substitution

The phenyl ring undergoes halogenation (e.g., bromination with ) at the meta position relative to the benzoyl group, guided by electronic effects.

Condensation Reactions

The acetic acid moiety participates in Schiff base formation with amines, yielding hydrazides for coordination chemistry (e.g., metal complexes with Co, Ni) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (CDCl):

-

δ 7.67 (d, 2H, aromatic protons ortho to benzoyl)

-

δ 7.45 (d, 2H, aromatic protons meta to benzoyl)

-

δ 3.92 (s, 2H, ).

-

-

NMR:

Infrared (IR) Spectroscopy

Biological and Pharmacological Applications

Material Science Applications

The compound serves as a precursor for liquid crystals and photoactive polymers due to its rigid benzophenone core .

Comparative Analysis with Structural Analogs

| Property | 2-(4-Benzoylphenyl)acetic Acid | 2-(3-Benzoylphenyl)acetic Acid |

|---|---|---|

| Substitution Pattern | Para | Meta |

| Melting Point | ~160°C | ~155°C |

| Bioactivity | Moderate COX inhibition | Lower solubility |

The para isomer exhibits enhanced electronic conjugation, improving stability and reactivity compared to the meta variant .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume